molecular formula C19H19ClN2O2 B12196788 N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12196788
M. Wt: 342.8 g/mol
InChI Key: ZBQGXOQGEKACLK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride as the reagent.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
  • N-(2-bromobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
  • N-(2-methylbenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Uniqueness

N-(2-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-22-17(23)11-15(18(22)13-7-3-2-4-8-13)19(24)21-12-14-9-5-6-10-16(14)20/h2-10,15,18H,11-12H2,1H3,(H,21,24)

InChI Key

ZBQGXOQGEKACLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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